N-benzyl-2-chloro-N-isopropylbenzamide
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Overview
Description
N-benzyl-2-chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C17H18ClNO and a molecular weight of 287.784 g/mol . It is characterized by the presence of a benzyl group, a chloro substituent, and an isopropyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-isopropylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzyl-N-isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chloro substituent.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include amines or alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
N-benzyl-2-chloro-N-isopropylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-isopropylbenzamide: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzyl-2-chlorobenzamide: Lacks the isopropyl group, affecting its reactivity and interactions with biological targets.
N-isopropylbenzamide: Lacks both the chloro and benzyl groups, leading to significantly different properties.
Uniqueness
N-benzyl-2-chloro-N-isopropylbenzamide is unique due to the presence of both the benzyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMYNGJECVXOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216658 |
Source
|
Record name | 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55578-23-9 |
Source
|
Record name | 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55578-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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